[(4-fluorophenyl)-phenylmethyl]urea
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Overview
Description
[(4-fluorophenyl)-phenylmethyl]urea is an organic compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse biological activities, including herbicidal, antimicrobial, and plant growth-regulating properties . The presence of a fluorine atom in the compound enhances its pharmacodynamic attributes due to fluorine’s high electronegativity, small size, and high thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-fluorophenyl)-phenylmethyl]urea typically involves the reaction of 4-fluorobenzylamine with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as DMAP (4-dimethylaminopyridine) can be used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
[(4-fluorophenyl)-phenylmethyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
[(4-fluorophenyl)-phenylmethyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential herbicidal and antimicrobial activities.
Medicine: Investigated for its potential as an anti-tumor agent and inhibitor of HIV protease.
Industry: Used in the development of plant growth regulators and insect growth regulators.
Mechanism of Action
The mechanism of action of [(4-fluorophenyl)-phenylmethyl]urea involves its interaction with specific molecular targets and pathways. For example, as an herbicide, it inhibits the activity of certain enzymes involved in plant growth. As an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
N-nitro-N′-substituted phenylurea: Known for its herbicidal and plant growth-regulating activities.
N-(2,6-dibromo-4-fluorophenyl)urea: Exhibits similar biological activities but with different substituents.
Uniqueness
[(4-fluorophenyl)-phenylmethyl]urea is unique due to the presence of the fluorine atom, which enhances its thermal stability, lipophilicity, and overall pharmacodynamic properties. This makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
[(4-fluorophenyl)-phenylmethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-12-8-6-11(7-9-12)13(17-14(16)18)10-4-2-1-3-5-10/h1-9,13H,(H3,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBMUAXVUXGLFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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